molecular formula C9H7F3O3 B2451599 2-[2-(Trifluoromethyl)phenoxy]acetic acid CAS No. 162922-18-1

2-[2-(Trifluoromethyl)phenoxy]acetic acid

Cat. No. B2451599
CAS RN: 162922-18-1
M. Wt: 220.147
InChI Key: NRFIBTALDRVYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Trifluoromethyl)phenoxy]acetic acid (TFMPA) is an organic acid that has been widely used in scientific research due to its unique properties. TFMPA is a colorless liquid with a low melting point and boiling point and is soluble in water and organic solvents. It is also highly reactive, making it an ideal compound for a variety of applications in research. TFMPA has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Anti-Inflammatory Agents

TFMPA has been investigated for its anti-inflammatory potential. Researchers have explored its ability to modulate inflammatory pathways, potentially making it useful in managing conditions associated with inflammation, such as arthritis, asthma, and autoimmune diseases .

Antithrombotic Agents

The compound has been employed in the synthesis of potential antithrombotic agents. These agents play a crucial role in preventing blood clot formation, which is essential for cardiovascular health .

Lipoxygenase Inhibitors

TFMPA has shown promise as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which play a role in inflammation and other physiological processes. Inhibiting lipoxygenase activity may have therapeutic implications .

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

A specific derivative of TFMPA, 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid , acts as a PPAR agonist. PPARs are nuclear receptors involved in lipid metabolism, glucose homeostasis, and inflammation. This compound’s role in regulating central inflammation and brain inflammation processes is of interest .

Medicinal Chemistry Research

Medicinal chemists have explored TFMPA and its derivatives (such as chalcone, indole, and quinoline derivatives) to design novel pharmaceutical compounds. By studying their molecular interactions and physicochemical properties, researchers aim to create safer and more effective drugs. TFMPA’s diverse chemical framework provides a valuable starting point for drug development .

Biological and Industrial Applications

From an industrial perspective, TFMPA derivatives may enhance life quality by serving as successful agents. Researchers continue to investigate their safety, efficacy, and potential applications in various biological contexts .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFIBTALDRVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)phenoxy]acetic acid

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzotrifluoride (3.00 g, TCI) in a mixture of DMF (16.5 ml) and ethanol (1.8 ml) was added with sodium hydroxide (1.5 g, WAKO) and bromoacetic acid (2.6 g, TCI), and the mixture was stirred at 85° C. for 24 hours. The reaction mixture was added with diethyl ether and saturated brine, and successively washed with 1 N aqueous hydrochloric acid and saturated aqueous sodium carbonate. The layer produced between the aqueous layer and oil layer was dried to obtain a crude product of the title compound (Compound No. CA54, 2.36 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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